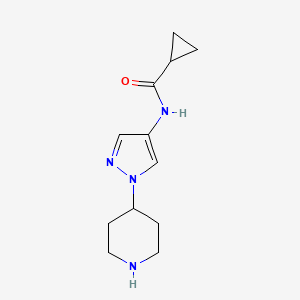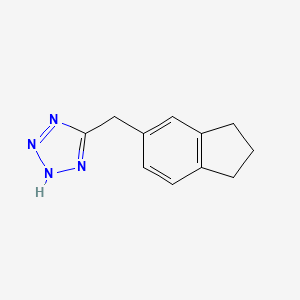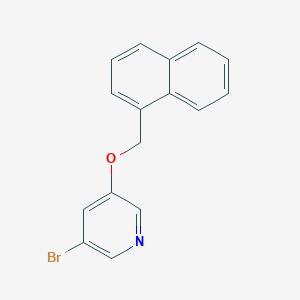![molecular formula C11H6BrN3OS B7578439 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)
4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine, also known as BPTP, is a chemical compound that has been extensively researched for its potential in various scientific fields. BPTP is a heterocyclic compound that contains a pyridine ring, a thieno ring, and a pyrimidine ring. This compound has garnered attention due to its unique chemical structure and potential applications in various fields.
Wirkmechanismus
4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine exerts its inhibitory activity by binding to the ATP-binding site of kinases, thereby preventing their activation and subsequent downstream signaling. This inhibition of kinase activity has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Biochemical and physiological effects:
4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine has been found to induce apoptosis in cancer cells by inhibiting the activity of kinases that are involved in cell proliferation and survival pathways. Additionally, 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine in lab experiments is its potent inhibitory activity against several kinases, which makes it a potential candidate for the development of kinase inhibitors. However, one limitation of using 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine. One potential direction is the optimization of its chemical structure to improve its potency and selectivity against specific kinases. Additionally, 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine could be used as a tool compound to study the role of specific kinases in various biological processes. Finally, 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine could be further studied for its potential in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases.
In conclusion, 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine is a promising compound that has garnered attention for its potential in various scientific fields. Its potent inhibitory activity against several kinases makes it a potential candidate for the development of kinase inhibitors for the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine involves the reaction of 5-bromopyridin-3-amine with 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of a base. This reaction results in the formation of the intermediate 4-(5-bromopyridin-3-yl)oxy-1,3,5-triazin-2-amine, which is then reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent to yield 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine.
Wissenschaftliche Forschungsanwendungen
4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine has been studied for its potential in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine has been found to possess potent inhibitory activity against several kinases, including BRAF, CRAF, and SRC. This makes it a potential candidate for the development of kinase inhibitors for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
4-(5-bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3OS/c12-7-3-8(5-13-4-7)16-11-10-9(1-2-17-10)14-6-15-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFFXPVZYMHYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2OC3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)

![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)
![3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7578379.png)

![N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578396.png)
![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)

![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)

![4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7578441.png)

![2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)